4-(Benzyloxy)cyclohexanol

Overview

Description

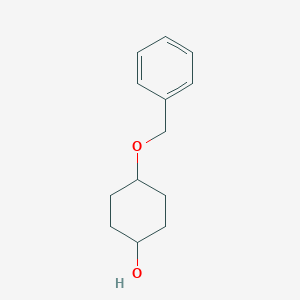

4-(Benzyloxy)cyclohexanol is a chemical compound with the molecular formula C13H18O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)cyclohexanol involves standard methods . For instance, cyclohexyloxymethyl benzene was synthesized by adding benzylbromide and diisopropylethylamine to a solution of cyclohexanol and heating under reflux for 2 hours at 150°C .Molecular Structure Analysis

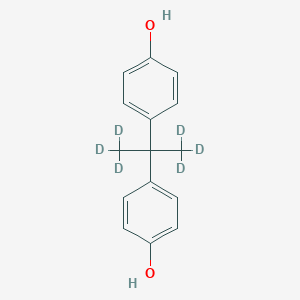

The molecular structure of 4-(Benzyloxy)cyclohexanol consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The average mass is 206.281 Da and the monoisotopic mass is 206.130676 Da .Physical And Chemical Properties Analysis

4-(Benzyloxy)cyclohexanol has a density of 1.1±0.1 g/cm³, a boiling point of 321.9±35.0 °C at 760 mmHg, and a flash point of 135.8±20.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications

1. Synthesis of Cyclohexanol Intermediates from Lignin-Based Phenolics 4-(Benzyloxy)cyclohexanol can be used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This process involves the depolymerisation of lignin, which produces a mixture of aromatic compounds. The cyclohexanols obtained via hydrodeoxygenation/-hydrogenation reaction are potential polymer and fuel intermediates .

Production of Cyclohexanone

4-(Benzyloxy)cyclohexanol can be used in the production of cyclohexanone, an important intermediate for the fabrication of synthetic polymers such as Nylon . This can be achieved through the selective oxidation of cyclohexanol promoted by non-precious catalysts . The yield of cyclohexanone can be remarkably increased under mild conditions .

Oxofunctionalization of Hydrocarbons

4-(Benzyloxy)cyclohexanol can be used in the selective oxofunctionalization of hydrocarbons at ambient temperature and pressure . This process uses molecular oxygen as a sacrificial reagent and has the potential to use sunlight as a sustainable and low-cost energy source .

Biomass Conversion

4-(Benzyloxy)cyclohexanol can be used in biomass conversion processes . Biomass is an alternative and sustainable source of organic carbon for the production of fuels, chemicals, and polymers . The conversion of biomass has many advantages, including reducing foreign fuels and chemicals imports, providing additional income for farmers, maintaining or reducing GHGs emissions, and opening up new opportunities for startups in science and technology .

Green Chemistry

4-(Benzyloxy)cyclohexanol can be used in green chemistry for the synthesis of cyclohexanone by the catalytic oxidation of cyclohexanol . This process uses environmentally friendly oxidants and non-precious catalysts, making it a highly desirable green process .

Bio-Based Building Blocks

4-(Benzyloxy)cyclohexanol can be used in the production of bio-based building blocks . These building blocks and their catalytic transformation into value-added products have a positive impact on long-term environmental sustainability .

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to cyclohexanol , which is known to interact with Alcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of alcohols in the body .

Mode of Action

Based on its structural similarity to cyclohexanol, it may interact with its target enzyme in a similar manner .

Biochemical Pathways

Cyclohexanol, a structurally similar compound, is involved in various biochemical pathways .

properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGBMTDJFHTXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525288 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)cyclohexanol | |

CAS RN |

2976-80-9 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthesis of 4-(Benzyloxy)cyclohexanol as described in the research?

A1: The research focuses on the synthesis of 4-(Benzyloxy)cyclohexanol as a key intermediate in a multi-step chemical transformation. [] The paper describes a method for the partial benzylation of quinitol, resulting in the formation of 4-(Benzyloxy)cyclohexanol. [] This compound is then further reacted to produce methyl 5-benzyloxy-2-oxo-cyclohexylacetate, highlighting its utility as a building block for more complex molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)